molecular formula C22H23N5 B2635727 1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE CAS No. 866844-67-9

1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE

Cat. No.: B2635727
CAS No.: 866844-67-9
M. Wt: 357.461
InChI Key: ROIRPOAYHXMYFE-UHFFFAOYSA-N
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Description

1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE is a complex heterocyclic compound that features a triazoloquinazoline core fused with an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE typically involves multi-step reactionsThe reaction conditions often require the use of eco-compatible catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize microwave irradiation or other advanced techniques to enhance reaction efficiency and reduce production costs. The use of green chemistry principles, such as catalyst-free and additive-free methods, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce triazoloquinazoline derivatives with different functional groups.

Scientific Research Applications

1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazoloquinazoline core with an azepane ring makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-(azepan-1-yl)-3-(3-methylphenyl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-16-9-8-10-17(15-16)20-22-23-21(26-13-6-2-3-7-14-26)18-11-4-5-12-19(18)27(22)25-24-20/h4-5,8-12,15H,2-3,6-7,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIRPOAYHXMYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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